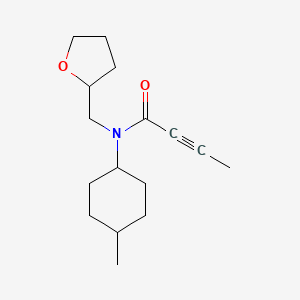![molecular formula C19H20N6O2 B2665363 3-(2-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)quinazolin-4(3H)-one CAS No. 2320418-22-0](/img/structure/B2665363.png)
3-(2-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)quinazolin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[321]octan-8-yl)-2-oxoethyl)quinazolin-4(3H)-one is a complex organic compound characterized by a triazole moiety linked to an azabicyclo octane system, attached to a quinazolinone structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis typically involves multiple steps, beginning with the construction of the quinazolinone core. This often starts from commercially available precursors like anthranilic acid derivatives, which undergo cyclization reactions.
The azabicyclo octane system is introduced through specific nitrile oxide cycloaddition or ring-closing reactions. Subsequent functionalization introduces the triazole ring through conditions like click chemistry, involving azides and alkynes under copper(I) catalysis.
Industrial Production Methods
Scaling up this synthesis for industrial purposes would require optimization of reaction conditions to ensure high yield and purity. This might involve continuous flow chemistry techniques to better control reaction times and temperatures, enhancing scalability and safety.
化学反応の分析
Types of Reactions
This compound is prone to:
Oxidation and Reduction Reactions: : It can undergo mild oxidation to form sulfoxides or reduction to form sulfides, particularly at sulfur-containing moieties if present.
Substitution Reactions: : Its aromatic systems are suitable for electrophilic aromatic substitution, allowing further functionalization.
Common Reagents and Conditions
Common reagents include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. Catalysts like palladium on carbon can facilitate hydrogenation reactions.
Major Products Formed
Products vary based on the reaction, but typical examples include quinazolinone derivatives with varied substituents, potentially leading to different biological activity profiles.
科学的研究の応用
Chemistry
In chemistry, this compound serves as an intermediate in synthesizing more complex molecules. It's crucial for studying reaction mechanisms due to its multifunctional nature.
Biology
In biological studies, it may be explored for its potential in targeting specific enzymes or receptors, contributing to the development of biochemical assays.
Medicine
Medically, derivatives of this compound could act as lead compounds in the design of drugs aimed at treating neurological disorders or cancers, owing to the bioactivity of its structural motifs.
Industry
Industrially, its robust structure can be used in developing materials with specific electronic or optical properties, useful in nanotechnology and material science.
作用機序
The compound's effects are likely mediated through interaction with molecular targets like enzymes or receptors. The triazole ring is known for its ability to bind metal ions, potentially inhibiting metalloproteases. The quinazolinone system might interact with specific protein sites, modulating activity and leading to therapeutic effects.
類似化合物との比較
Similar Compounds
3-(2-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)pyridin-2(3H)-one
3-(2-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)indolin-2(3H)-one
Uniqueness
The compound stands out due to its specific bicyclic structure coupled with a quinazolinone moiety, which provides a unique scaffold for diverse biological interactions. Compared to similar structures, it offers enhanced stability and diverse reactivity, making it a versatile tool in scientific research and industrial applications.
There you go
特性
IUPAC Name |
3-[2-oxo-2-[3-(1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O2/c26-18(9-23-12-21-17-4-2-1-3-16(17)19(23)27)25-13-5-6-14(25)8-15(7-13)24-11-20-10-22-24/h1-4,10-15H,5-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDIAQTMQPHHART-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)CN3C=NC4=CC=CC=C4C3=O)N5C=NC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



(prop-2-yn-1-yl)amine](/img/structure/B2665285.png)
![2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl]-N-phenylacetamide](/img/structure/B2665286.png)

![3-{[(1H-1,3-benzodiazol-2-yl)methyl]sulfanyl}propanenitrile](/img/structure/B2665288.png)


![3-(2-Thienyl)indeno[3,2-C]pyrazol-4-one](/img/structure/B2665294.png)
![N-[(3-Bromophenyl)-cyanomethyl]-2-(4-fluorophenyl)cyclopropane-1-carboxamide](/img/structure/B2665296.png)
![2-{[6-(morpholin-4-yl)-4-oxo-3-(2-phenylethyl)-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2665298.png)
![2-Chloro-1-[2-(3-fluorophenyl)azetidin-1-yl]ethanone](/img/structure/B2665299.png)

